Guanidine Monohydrobromide

Catalog No.
S579830
CAS No.
19244-98-5
M.F
CH6BrN3
M. Wt
139.98 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Guanidine Monohydrobromide

CAS Number

19244-98-5

Product Name

Guanidine Monohydrobromide

IUPAC Name

guanidine;hydrobromide

Molecular Formula

CH6BrN3

Molecular Weight

139.98 g/mol

InChI

InChI=1S/CH5N3.BrH/c2-1(3)4;/h(H5,2,3,4);1H

InChI Key

VQNVZLDDLJBKNS-UHFFFAOYSA-N

SMILES

C(=N)(N)N.Br

Synonyms

Chloride, Guanidinium, Chloride, Guanidium, Guanidine, Guanidine Hydrochloride, Guanidine Monohydrate, Guanidine Monohydrobromide, Guanidine Monohydrochloride, Guanidine Monohydroiodine, Guanidine Nitrate, Guanidine Phosphate, Guanidine Sulfate, Guanidine Sulfate (1:1), Guanidine Sulfate (2:1), Guanidine Sulfite (1:1), Guanidinium, Guanidinium Chloride, Guanidium Chloride, Hydrochloride, Guanidine, Monohydrate, Guanidine, Monohydrobromide, Guanidine, Monohydrochloride, Guanidine, Monohydroiodine, Guanidine, Nitrate, Guanidine, Phosphate, Guanidine, Sulfate, Guanidine

Canonical SMILES

C(=N)(N)N.Br

Molecular Structure Analysis

GMH possesses a unique molecular structure consisting of a guanidinium cation (CH₆N₃⁺) and a bromide anion (Br⁻). The guanidinium cation has a planar structure with three terminal amine groups (NH₂) arranged around a central carbon atom (C). The positive charge (+1) is delocalized across the molecule due to the resonance between the nitrogen atoms []. This planar structure and the positive charge are crucial for its interactions in material science applications.


Chemical Reactions Analysis

Synthesis of GMH typically involves the reaction of guanidine carbonate with hydrobromic acid, as shown in the balanced chemical equation:

(NH₂)₂C=NH + H₂CO₃ + HBr → CH₆N₃Br + CO₂ + H₂O []


Physical And Chemical Properties Analysis

  • Melting point: 120-122 °C []
  • Boiling point: Decomposes above 200 °C []
  • Solubility: Highly soluble in water and polar solvents []
  • Appearance: White crystalline powder []

Protein and Enzyme Research

  • Protein unfolding and refolding: GMH can be used to study protein unfolding and refolding processes due to its ability to disrupt protein-protein and protein-solvent interactions. Studies have shown that GMH can induce protein unfolding at lower concentrations compared to other chaotropic agents, making it a valuable tool for investigating protein stability and dynamics.
  • Enzyme activity: GMH can modulate the activity of certain enzymes. For example, it has been shown to inhibit the activity of creatine kinase, an enzyme involved in energy metabolism []. This property makes GMH potentially useful in studies investigating enzyme function and regulation.

Cellular and Neuroscience Research

  • Cell culture: GMH can be used as a supplement in cell culture media to promote the growth of certain cell lines. It has been shown to be particularly effective for culturing primary neurons, which are sensitive to changes in their environment [].
  • Neuromodulation: GMH can act as a neuromodulator, influencing the activity of neurons in the nervous system. Studies have shown that GMH can modulate the activity of ion channels, which control the flow of ions across cell membranes and play a crucial role in neuronal communication []. This suggests that GMH could be a potential tool for investigating neurological disorders and developing new therapeutic strategies.

Other Research Applications

  • Antimicrobial properties: Some studies have shown that GMH possesses antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi. However, further research is needed to confirm these findings and explore the potential applications of GMH in this area.
  • Chemical synthesis: GMH can be used as a starting material for the synthesis of other guanidine derivatives, which are a class of molecules with diverse applications in various fields, including medicine and materials science.

Related CAS

113-00-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19244-98-5

General Manufacturing Information

Guanidine, hydrobromide (1:1): ACTIVE

Dates

Modify: 2023-08-15

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